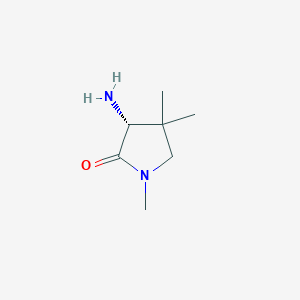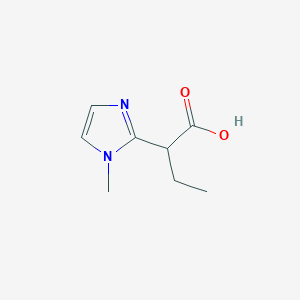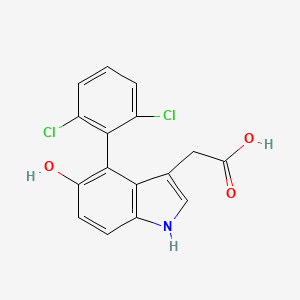![molecular formula C19H13FN6 B15241921 N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1202619-51-9](/img/structure/B15241921.png)
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Métodos De Preparación
The synthesis of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur . Industrial production methods may scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and environmental safety.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar compounds include other heterocyclic molecules with benzimidazole or triazolopyridine moieties. For example:
N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine: This compound is a potent inhibitor of VEGFR-2 kinase and has shown anticancer activity.
5-{[(1H-benzo[d]imidazol-2-yl)sulfonyl]methyl}-3-phenyl-4,5-dihydroisoxazoles: These compounds possess both benzimidazole and isoxazoline rings and exhibit antimicrobial and antioxidant properties. The uniqueness of N-(1H-Benzo[d]imidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1202619-51-9 |
|---|---|
Fórmula molecular |
C19H13FN6 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
N-(3H-benzimidazol-5-yl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C19H13FN6/c20-13-4-1-3-12(9-13)15-5-2-8-26-18(15)24-19(25-26)23-14-6-7-16-17(10-14)22-11-21-16/h1-11H,(H,21,22)(H,23,25) |
Clave InChI |
ZXQGMVRJHKYXJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC=CN3C2=NC(=N3)NC4=CC5=C(C=C4)N=CN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241842.png)
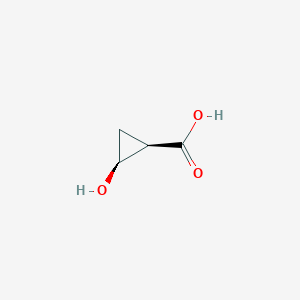
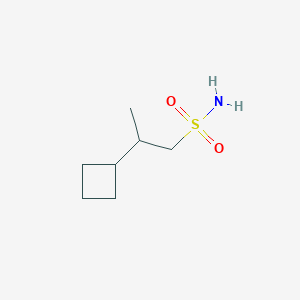
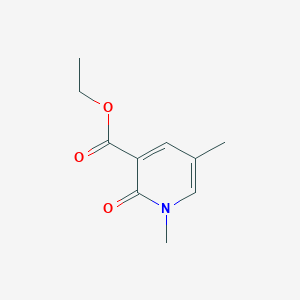
![3-Bromo-6-ethyl-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15241865.png)
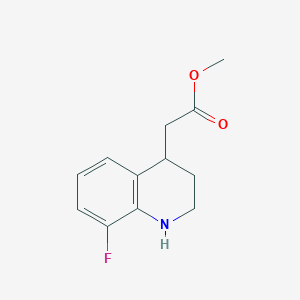
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane](/img/structure/B15241875.png)
![2-{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15241885.png)

